(R)-Phenylephrine-d3 Hydrochloride is a deuterated form of phenylephrine, a sympathomimetic drug primarily used as a nasal decongestant and in various medical applications to increase blood pressure and dilate pupils. The incorporation of deuterium atoms into its molecular structure allows for enhanced tracking in pharmacokinetic studies and provides unique insights into metabolic pathways. This compound is classified under adrenergic agents, specifically as an alpha-1 adrenergic agonist.
(R)-Phenylephrine-d3 Hydrochloride is synthesized from starting materials such as deuterated benzaldehyde and deuterated methylamine. It falls under the category of pharmaceutical intermediates and is utilized in both research and clinical settings for its properties related to adrenergic receptor activity. The compound is listed under various chemical databases, including PubChem, where it is identified by the compound ID 46782733 .
The synthesis of (R)-Phenylephrine-d3 Hydrochloride typically involves several key steps:
The synthesis can be performed using catalytic hydrogenation methods, where deuterium gas or deuterated reagents are employed to incorporate deuterium into the phenylephrine molecule. Reaction conditions often involve the use of palladium catalysts under a hydrogen atmosphere, ensuring high yields and purity.
(R)-Phenylephrine-d3 Hydrochloride has the molecular formula C9H14ClNO2, with a molecular weight of approximately 189.67 g/mol. The structure features a phenolic hydroxyl group and an ethylamine side chain, characteristic of adrenergic compounds. The presence of deuterium atoms alters its isotopic profile, which can be crucial for tracing studies in biological systems .
(R)-Phenylephrine-d3 Hydrochloride can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield phenylacetaldehyde or phenylacetic acid, while substitutions can lead to derivatives with varied functional groups.
(R)-Phenylephrine-d3 Hydrochloride acts primarily by binding to alpha-1 adrenergic receptors located on vascular smooth muscle cells. This binding activates the Gq protein-coupled receptor pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). The resultant increase in intracellular calcium ions induces muscle contraction and vasoconstriction, contributing to its therapeutic effects in increasing blood pressure and reducing nasal congestion.
Relevant data indicates that (R)-Phenylephrine-d3 Hydrochloride maintains its structural integrity under standard laboratory conditions but may require specific handling protocols due to its pharmaceutical classification .
(R)-Phenylephrine-d3 Hydrochloride has diverse applications in scientific research:
The development of chiral phenylephrine analogues represents a critical advancement in adrenergic pharmacology. Phenylephrine, first patented in 1933 [1], emerged as a structural analogue of epinephrine designed for α₁-adrenoceptor selectivity. The recognition of stereochemical influences on drug efficacy accelerated in the late 20th century, driving the synthesis of enantiomerically pure (R)-phenylephrine. This isomer exhibits 10-50× greater α₁-adrenergic agonism than its (S)-counterpart due to optimal spatial alignment with G-protein coupled receptor binding pockets [7]. The evolution culminated in deuterated versions like (R)-Phenylephrine-d3, specifically engineered to probe metabolic pathways while preserving the pharmacologically active (R)-configuration. Key milestones include:
Table 1: Historical Development of Phenylephrine Analogues
Time Period | Development Phase | Scientific Impact |
---|---|---|
1933-1950 | Racemic Phenylephrine | First-generation α₁-agonist with vasopressor effects |
1950-1980 | (R)-Phenylephrine Isolation | Demonstration of stereochemical superiority in potency |
1980-2010 | Deuterated Probe Synthesis | Enabled metabolic stability quantification |
2010-Present | (R)-Phenylephrine-d3 | High-precision tool for isotope effect studies |
Deuterium incorporation at the N-methyl group ((CH₃ → CD₃)) creates a strategic molecular probe to investigate pharmacokinetic properties without altering receptor affinity. The 203.67 Da molecular weight of (R)-Phenylephrine-d3 hydrochloride (vs. 203.67 Da for protiated form) maintains identical steric and electronic properties [4] [6]. However, deuterium's higher atomic mass and stronger C-D bond (vs. C-H) impart measurable metabolic stability through the kinetic isotope effect (KIE). Key metabolic characteristics include:
Table 2: Isotopologue Comparison of (R)-Phenylephrine Forms
Property | (R)-Phenylephrine·HCl | (R)-Phenylephrine-d3·HCl | Significance |
---|---|---|---|
Molecular Formula | C₉H₁₃NO₂·HCl | C₉H₁₀D₃NO₂·HCl | Isotopic purity >98% [6] |
CAS Registry | 61-76-7 | 1217858-50-8 | Unique research identifier |
MAO Metabolism Rate (in vitro) | 100% (reference) | 40-60% reduction | Demonstrated KIE [5] |
Water Solubility | ≥10g/100mL | Similar or enhanced | Facilitates formulation [10] |
Primary Research Use | Receptor binding assays | Metabolic pathway tracing | Distinct applications |
The (R)-stereochemistry of Phenylephrine-d3 is indispensable for its biological activity, as demonstrated through molecular docking studies and receptor binding assays. The protonated amine and meta-hydroxyl groups form critical interactions with transmembrane helix 5 (TM5) of α₁-adrenoceptors, while the β-hydroxyl group coordinates with aspartate residues in TM3. The (R)-configuration positions these moieties in a 7.2Å spatial arrangement matching norepinephrine's endogenous binding pose [7]. Key stereochemical attributes include:
graph LRA[(R)-Phenylephrine-d3] --> B[α1A-Adrenoceptor]B --> C[Gq Protein Activation]C --> D[Phospholipase Cβ Stimulation]D --> E[IP3/DAG Cascade]E --> F[Vasoconstriction]style A fill:#F9E79F,stroke:#F1C40Fstyle B fill:#AED6F1,stroke:#3498DBstyle F fill:#ABEBC6,stroke:#27AE60
Structural Advantage: The deuterated methyl group (CD₃) lies perpendicular to the receptor's Phe308 side chain, minimizing vibrational energy and potentially enhancing binding residence time through altered dissociation kinetics. This configuration maintains the ideal 110° torsion angle between aromatic ring and ethanolamine side chain proven optimal for α₁-agonism [7] [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0